AND-302

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

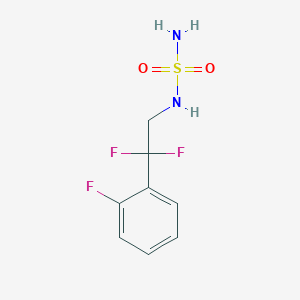

Formule moléculaire |

C8H9F3N2O2S |

|---|---|

Poids moléculaire |

254.23 g/mol |

Nom IUPAC |

1-[1,1-difluoro-2-(sulfamoylamino)ethyl]-2-fluorobenzene |

InChI |

InChI=1S/C8H9F3N2O2S/c9-7-4-2-1-3-6(7)8(10,11)5-13-16(12,14)15/h1-4,13H,5H2,(H2,12,14,15) |

Clé InChI |

HTVBDYJYWBEYPB-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C(=C1)C(CNS(=O)(=O)N)(F)F)F |

Origine du produit |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of TH-302

It appears there may be ambiguity in the designation "AND-302," as research points to several investigational compounds with similar nomenclature. The most extensively documented of these is TH-302 , a hypoxia-activated prodrug. This guide will focus on the mechanism of action of TH-302, providing a detailed overview for researchers, scientists, and drug development professionals.

Introduction

TH-302 is an investigational hypoxia-activated prodrug (HAP) designed to selectively target hypoxic (low oxygen) regions within solid tumors.[1] These regions are a common feature of many cancers and are associated with resistance to conventional therapies like chemotherapy and radiation. The core concept behind TH-302 is to deliver a potent cytotoxic agent, bromo-isophosphoramide mustard (Br-IPM), specifically to these treatment-resistant tumor cells, thereby minimizing systemic toxicity.[1][2]

Core Mechanism of Action

The mechanism of action of TH-302 is a two-step process contingent on the tumor microenvironment's oxygen concentration.

-

Reductive Activation in Hypoxia: TH-302 consists of a 2-nitroimidazole moiety linked to the DNA cross-linking agent Br-IPM.[3] In environments with normal oxygen levels (normoxia), the 2-nitroimidazole component undergoes a one-electron reduction by cellular reductases, forming a radical anion.[2][3] This radical anion is unstable in the presence of oxygen and is rapidly re-oxidized back to the parent compound, rendering it inactive and preventing the release of the cytotoxic payload.[3] However, under hypoxic conditions (typically found in solid tumors), the lack of oxygen allows for the further reduction of the 2-nitroimidazole radical anion. This irreversible fragmentation releases the active cytotoxic agent, Br-IPM.[2]

-

DNA Alkylation and Cross-linking: Once released, Br-IPM acts as a DNA alkylating agent. It forms covalent bonds with DNA, leading to the formation of interstrand cross-links.[2] These cross-links prevent DNA replication and transcription, ultimately inducing cell cycle arrest and apoptosis (programmed cell death).[2][3]

The selective activation of TH-302 in hypoxic tumor regions is its key therapeutic advantage, offering a targeted approach to eradicating cancer cells that are often resistant to standard treatments.

Signaling Pathways and Cellular Effects

The cytotoxic effects of TH-302 are primarily mediated through the DNA damage response pathway.

-

Induction of DNA Damage Markers: Studies have shown that treatment with TH-302 under hypoxic conditions leads to a significant increase in the phosphorylation of H2AX (γH2AX), a sensitive marker of DNA double-strand breaks.[2]

-

Cell Cycle Arrest: The extensive DNA damage induced by Br-IPM triggers cell cycle checkpoints, leading to arrest, which prevents the damaged cells from proliferating.[2][3]

-

Dependence on Homologous Recombination Repair Pathway: The sensitivity of cancer cells to TH-302 is particularly pronounced in cells deficient in the homologous recombination (HR) DNA repair pathway.[2] This suggests that cells with compromised DNA repair mechanisms, such as those with mutations in BRCA1 or BRCA2, may be more susceptible to the effects of TH-302.[2]

Below is a diagram illustrating the activation and mechanism of action of TH-302.

Caption: Reductive activation of TH-302 in hypoxic tumor environments.

Quantitative Data Summary

The preclinical efficacy of TH-302 has been evaluated in numerous cancer cell lines and animal models. The following tables summarize key quantitative data.

Table 1: In Vitro Hypoxia-Selective Cytotoxicity of TH-302

| Cell Line | Cancer Type | IC50 Normoxia (µM) | IC50 Hypoxia (µM) | Hypoxic Cytotoxicity Ratio (Normoxia/Hypoxia) |

| H460 | Non-Small Cell Lung | >40 | 0.2 | >200 |

| PC3 | Prostate | >40 | 0.5 | >80 |

| HT1080 | Fibrosarcoma | >40 | 0.3 | >133 |

Data adapted from preclinical studies.[1][2] The hypoxic condition is typically 0.1% O2.

Table 2: In Vivo Antitumor Efficacy of TH-302 in Combination Therapy

| Xenograft Model | Cancer Type | Treatment | Tumor Growth Inhibition (%) |

| H460 | Non-Small Cell Lung | Docetaxel alone | 42 |

| H460 | Non-Small Cell Lung | TH-302 + Docetaxel | 74 (2-fold delay in tumor growth vs. docetaxel alone) |

| HT1080 | Fibrosarcoma | Doxorubicin alone | 20 |

| HT1080 | Fibrosarcoma | TH-302 + Doxorubicin | 106 |

| Calu-6 | Non-Small Cell Lung | Doxorubicin alone | 32 |

| Calu-6 | Non-Small Cell Lung | TH-302 + Doxorubicin | 64 |

Data adapted from preclinical xenograft studies.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the evaluation of TH-302.

In Vitro Cytotoxicity Assays

-

Cell Lines and Culture: A panel of human cancer cell lines (e.g., H460, PC3, HT1080) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[2]

-

Hypoxic Conditions: Cells are exposed to a hypoxic environment (e.g., 0.1% O2, 5% CO2, balance N2) in a specialized hypoxia chamber for a specified duration before and during drug treatment.[2]

-

Drug Exposure: Cells are treated with a range of concentrations of TH-302 for a defined period (e.g., 2-4 hours).[2]

-

Viability Assessment: Cell viability is determined using assays such as AlamarBlue or MTS, which measure metabolic activity.[2] IC50 values are calculated from the dose-response curves.

γH2AX Immunofluorescence Assay

-

Cell Treatment: Cells are grown on coverslips and treated with TH-302 under normoxic or hypoxic conditions.

-

Immunostaining: After treatment, cells are fixed, permeabilized, and incubated with a primary antibody against γH2AX, followed by a fluorescently labeled secondary antibody.

-

Microscopy and Analysis: The presence of γH2AX foci, indicating DNA double-strand breaks, is visualized and quantified using fluorescence microscopy.

In Vivo Xenograft Studies

-

Animal Models: Immunocompromised mice (e.g., nude mice) are subcutaneously implanted with human tumor cells.[1]

-

Tumor Growth and Treatment: Once tumors reach a specified size, mice are randomized into treatment groups (e.g., vehicle control, TH-302 alone, chemotherapy alone, combination therapy).[1] Drugs are administered according to a defined schedule and dosage.[1]

-

Efficacy Evaluation: Tumor volume is measured regularly using calipers. Efficacy is assessed by comparing tumor growth inhibition between treatment groups.[1]

Below is a diagram illustrating a typical experimental workflow for evaluating TH-302 in a xenograft model.

References

- 1. TH-302, a hypoxia-activated prodrug with broad in vivo preclinical combination therapy efficacy: optimization of dosing regimens and schedules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. The Hypoxia-Activated Prodrug TH-302: Exploiting Hypoxia in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

AND-302 biological target identification

- 1. medchemexpress.com [medchemexpress.com]

- 2. A Randomized Controlled Trial of OPT-302, a VEGF-C/D Inhibitor for Neovascular Age-Related Macular Degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Randomized, Multicenter, Open Label Study of MM-302 plus Trastuzumab versus Chemotherapy of Physician's Choice plus Trastuzumab in Anthracycline Naive Patients with Locally Advanced/Metastatic HER2-Positive Breast Cancer | Dana-Farber Cancer Institute [dana-farber.org]

- 4. TH-302, a hypoxia-activated prodrug with broad in vivo preclinical combination therapy efficacy: optimization of dosing regimens and schedules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. The Hypoxia-Activated Prodrug TH-302: Exploiting Hypoxia in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. onclive.com [onclive.com]

- 8. onclive.com [onclive.com]

- 9. ClinicalTrials.gov [clinicaltrials.gov]

- 10. onclive.com [onclive.com]

- 11. Myeloid Therapeutics begins administering MT-302, a new TROP2-focusing RNA CAR, for advanced or metastatic epithelial tumors [synapse.patsnap.com]

- 12. hra.nhs.uk [hra.nhs.uk]

- 13. ClinicalTrials.gov [clinicaltrials.gov]

- 14. mdpi.com [mdpi.com]

Technical Guide: Synthesis and Purification of AND-302

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical overview of the synthesis and purification of AND-302, a small molecule anticonvulsant agent. The information is compiled from available scientific literature and is intended to guide research and development efforts.

Introduction

This compound, systematically named N-[2,2-Difluoro-2-(2-fluorophenyl)ethyl]-sulfamide, is a promising anticonvulsant compound that has demonstrated significant neuroprotective activity in preclinical studies. Its potential therapeutic applications necessitate a clear and reproducible synthesis and purification strategy. This guide outlines the known synthetic pathway, experimental protocols, and methods for obtaining high-purity this compound.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| IUPAC Name | N-[2,2-Difluoro-2-(2-fluorophenyl)ethyl]-sulfamide | [1] |

| CAS Number | 1380201-88-6 | [1] |

| Molecular Formula | C8H9F3N2O2S | [1] |

| Molecular Weight | 254.23 g/mol | [1] |

| Appearance | Solid powder | MedKoo Biosciences |

| Purity | >98% | MedKoo Biosciences |

| Solubility | Soluble in DMSO | MedKoo Biosciences |

| Storage | Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C in a dry, dark environment. | MedKoo Biosciences |

Synthesis Pathway of this compound

The synthesis of this compound is a multi-step process starting from commercially available reagents. The overall synthetic scheme is depicted below, followed by detailed experimental protocols for each step.

References

AND-302: A Technical Overview of a Novel Neuroprotective Anticonvulsant

For Researchers, Scientists, and Drug Development Professionals

Introduction

AND-302 is a novel, small-molecule anticonvulsant agent identified as a potent neuroprotectant in preclinical studies. This technical guide provides an in-depth overview of the discovery, origin, and foundational experimental data related to this compound. The information is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of neuroprotective compounds.

Discovery and Origin

This compound emerged from a research initiative aimed at discovering new anticonvulsant agents with strong neuroprotective properties. The developmental goal was to identify compounds capable of protecting neurons from excitotoxicity and oxidative stress, common pathological mechanisms in various neurological disorders. This compound is chemically classified as a difluoroethylsulfamide derivative.[1] Its discovery was the result of a targeted effort to optimize a series of compounds to enhance their potency, efficacy, and drug-like properties, such as central nervous system penetration and oral bioavailability.[2]

Quantitative Data Summary

The neuroprotective efficacy of this compound was primarily evaluated in in-vitro models of glutamate-induced excitotoxicity and hydrogen peroxide-induced oxidative stress in hippocampal neuron cultures.[2] The following tables summarize the key quantitative findings from these studies.

| Neuroprotection Against Glutamate Toxicity (30 μM) | |

| Assay | EC50 of this compound |

| Neuronal Viability (CFDA) | 0.13 nM |

| Cell Death (Propidium Iodide) | 0.07 nM |

Data sourced from studies on day 20 hippocampal cultures.[2]

| Neuroprotection Against Hydrogen Peroxide Toxicity (10 μM) | |

| Assay | EC50 of this compound |

| Neuronal Viability (CFDA) | 3 nM |

| Cell Death (Propidium Iodide) | 0.09 nM |

Data sourced from studies on day 13 hippocampal cultures.[2]

Key Experimental Protocols

The following are detailed methodologies for the key experiments conducted to evaluate the neuroprotective effects of this compound.

In Vitro Neuroprotection Assays

Objective: To assess the ability of this compound to protect hippocampal neurons from glutamate- and hydrogen peroxide-induced cell death.

Methodology:

-

Cell Culture: Hippocampal cultures were prepared and maintained for 12 to 22 days in vitro.[2]

-

Toxicity Induction:

-

Compound Administration:

-

Viability Assessment: After a four-hour co-treatment period (for hydrogen peroxide) or post-glutamate treatment, cell viability was assessed using a multiplexed assay in the same culture well:[2]

-

Data Analysis: The effective concentration 50 (EC50) was calculated based on the fluorescence readings from the CFDA and PI assays. Each data point was the mean of 8 determinations from two separate experiments.[2]

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the experimental workflow for assessing the neuroprotective effects of this compound and the logical relationship of its protective action against neuronal damage.

Caption: Workflow for Glutamate Excitotoxicity Assay.

Caption: Workflow for Oxidative Stress Assay.

Caption: Logical Model of this compound Neuroprotection.

References

AND-302 in vitro and in vivo studies

It appears there may be a variety of investigational compounds with similar "302" designations. To provide you with the most accurate and relevant in-depth technical guide, please clarify which of the following you are interested in:

-

TH-302 (Evofosfamide): A hypoxia-activated prodrug designed to release a DNA-alkylating agent in low-oxygen tumor environments.

-

BEAM-302: An in vivo base-editing therapeutic being developed for the treatment of Alpha-1 Antitrypsin Deficiency (AATD) by correcting the disease-causing PiZ mutation.

-

MT-302: An mRNA-based CAR therapy that reprograms myeloid cells in vivo to target and attack TROP2-expressing tumors.

-

OPT-302: A VEGF-C/D inhibitor for the treatment of neovascular age-related macular degeneration (nAMD).

-

MM-302: A HER2-targeted antibody-drug conjugate for HER2-positive breast cancer.

-

AUM-302: A PIM/PI3K/mTOR triple kinase inhibitor investigated for pancreatic cancer.

-

QN-302: A small molecule selective transcription inhibitor with affinity for G-quadruplexes, being studied for pancreatic cancer.

Once you specify the correct compound, I will proceed to generate the comprehensive technical guide including detailed data tables, experimental protocols, and Graphviz diagrams as you have requested.

AND-302 (Andes-1537): An In-Depth Technical Guide on its Toxicology and Safety Profile

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AND-302, also known as Andes-1537, is an investigational antisense oligonucleotide developed by Andes Biotechnologies. It represents a novel therapeutic approach targeting a non-coding mitochondrial RNA (ASncmtRNA), leading to the induction of apoptosis and cell cycle arrest in cancer cells. This document provides a comprehensive overview of the available toxicology and safety data for this compound, compiled from preclinical and clinical studies. The information presented herein is intended to serve as a technical resource for researchers, scientists, and professionals involved in drug development. While clinical trial data provides valuable insights into the safety profile in humans, it is important to note that detailed quantitative preclinical toxicology data and specific experimental protocols for Andes-1537 are not extensively available in the public domain.

Introduction

This compound (Andes-1537) is a phosphorothioate-deoxyoligonucleotide designed to specifically bind to a newly discovered antisense non-coding mitochondrial RNA (ASncmtRNA).[1] This interaction is hypothesized to disrupt key cellular processes in cancer cells, ultimately leading to their death.[1] As with any novel therapeutic agent, a thorough understanding of its toxicology and safety profile is paramount for its continued development and potential clinical application. This guide summarizes the key findings from non-clinical and clinical evaluations of this compound.

Mechanism of Action

This compound exerts its anti-cancer effects through a targeted mechanism involving the downregulation of critical survival and proliferation proteins. Upon administration, this compound binds to its target ASncmtRNA, forming an RNA-DNA hybrid. This hybrid is subsequently recognized and hydrolyzed by cellular ribonucleases H and DICER, leading to the generation of microRNAs.[1] This process ultimately results in the decreased expression of several key proteins involved in cancer cell survival and proliferation, including:

-

Survivin: An anti-apoptotic protein.[1]

-

Cyclin D1 and Cyclin B1: Proteins essential for cell cycle progression.[1]

By downregulating these proteins, this compound induces apoptosis (programmed cell death) and cell cycle arrest in cancer cells.[1][2]

Signaling Pathway Diagram

Caption: Mechanism of action of this compound (Andes-1537).

Preclinical Toxicology

Detailed quantitative data from IND-enabling preclinical toxicology studies for Andes-1537 are not publicly available. However, preclinical studies have demonstrated its antineoplastic activity in xenograft models of human cancer.[3] Generally, preclinical safety evaluation for antisense oligonucleotides, particularly phosphorothioate-modified ones like Andes-1537, involves a standard battery of in vitro and in vivo studies.

General Toxicology Profile of Phosphorothioate Oligonucleotides

Phosphorothioate oligonucleotides can exhibit certain class-specific toxicities that are not related to their specific sequence. These can include:

-

Activation of the complement cascade .[4]

-

Prolongation of coagulation times (e.g., activated partial thromboplastin time).[4]

-

Thrombocytopenia .[5]

-

Injection site reactions .

-

Accumulation in certain tissues , such as the kidney and liver.

It is important to emphasize that these are general class effects, and the specific profile of Andes-1537 would have been characterized in its dedicated preclinical program.

Experimental Protocols (General Overview)

While specific protocols for Andes-1537 are not published, standard preclinical toxicology studies for antisense oligonucleotides typically include:

-

In vitro studies:

-

Cytotoxicity assays: In various cell lines to determine the concentration that causes cell death.

-

Genotoxicity assays: (e.g., Ames test, mouse lymphoma assay) to assess the potential for DNA damage.

-

-

In vivo studies:

-

Single-dose toxicity studies: In at least two animal species (one rodent, one non-rodent) to determine the maximum tolerated dose (MTD) and identify target organs of toxicity.

-

Repeat-dose toxicity studies: Of varying durations in two species to characterize the toxic effects of longer-term exposure.

-

Safety pharmacology studies: To evaluate the effects on vital functions (cardiovascular, respiratory, and central nervous systems).

-

Reproductive and developmental toxicology studies: To assess the potential effects on fertility and embryonic development.

-

Carcinogenicity studies: For chronically administered drugs.

-

Preclinical Experimental Workflow Diagram

Caption: A generalized workflow for preclinical toxicology assessment.

Clinical Safety and Tolerability

The safety and tolerability of Andes-1537 have been evaluated in a Phase 1a clinical trial (NCT02508441). This was a first-in-human, open-label, dose-escalation study in patients with advanced solid tumors.[1][6]

Study Design and Methods

The Phase 1a study enrolled 22 patients with heavily pretreated solid tumors across five dose-escalation cohorts.[1] Andes-1537 was administered via subcutaneous injection twice weekly.[1] The primary objectives were to determine the safety, tolerability, and maximum tolerated dose (MTD) of Andes-1537.[1]

Experimental Protocol: Phase 1a Clinical Trial (NCT02508441)

-

Study Type: Interventional, open-label, dose-escalation.

-

Population: Patients with advanced unresectable solid tumors refractory to standard therapy.

-

Intervention: Subcutaneous injection of Andes-1537.

-

Dose Cohorts: 100 mg, 200 mg, 400 mg, 600 mg, and 800 mg, administered twice weekly.[1]

-

Primary Outcome Measures:

-

Incidence of Dose-Limiting Toxicities (DLTs).

-

Determination of the Maximum Tolerated Dose (MTD).

-

Evaluation of the overall safety and tolerability profile.

-

Clinical Safety Findings

The results of the Phase 1a study indicated that Andes-1537 was generally well-tolerated.[1]

Maximum Tolerated Dose (MTD): The MTD was determined to be 600 mg administered subcutaneously twice weekly.[1]

Dose-Limiting Toxicities (DLTs): Two DLTs were observed at the 800 mg dose level, both of which were injection site reactions. One reaction precluded the delivery of the full first cycle of dosing, and the other involved grade 3 skin necrosis due to vascular occlusion and inflammation.[1]

Adverse Events: The most commonly reported adverse events were generally mild to moderate in severity.

| Adverse Event Category | Grade | Frequency/Details |

| Injection Site Reactions | Grade 2 | Erythema and other local reactions were observed. |

| Grade 3 | Skin necrosis (at 800 mg dose). | |

| Other Toxicities | No other Grade 3/4 toxicities were reported. |

Table 1: Summary of Adverse Events from Phase 1a Clinical Trial (NCT02508441)

Pharmacokinetics

Pharmacokinetic data from the Phase 1a clinical trial revealed a linear pharmacokinetic profile for Andes-1537.[1]

| Parameter | Finding |

| Dose Proportionality | Linear PK profile observed.[1] |

Table 2: Summary of Pharmacokinetic Findings from Phase 1a Clinical Trial

Conclusion

This compound (Andes-1537) is a novel antisense oligonucleotide with a targeted mechanism of action that induces apoptosis and cell cycle arrest in cancer cells. The available clinical data from the Phase 1a study demonstrates a manageable safety profile in patients with advanced solid tumors, with an MTD established at 600 mg twice weekly via subcutaneous injection. The dose-limiting toxicities were primarily injection site reactions at a higher dose. While detailed public data on the preclinical toxicology of Andes-1537 is limited, the overall findings support its continued clinical development. Further studies will be necessary to fully elucidate its long-term safety and efficacy. This technical guide provides a summary of the current knowledge and will be updated as more information becomes publicly available.

References

- 1. Pharmacology of Antisense Drugs | Annual Reviews [annualreviews.org]

- 2. Preclinical Safety Assessment of Therapeutic Oligonucleotides - Antisense RNA Design, Delivery, and Analysis - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. medium.com [medium.com]

- 4. Phosphorothioate oligonucleotides: effectiveness and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Toxicology of antisense therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phase 1 Safety and Tolerability Study of Andes-1537 for Injection in Patients With Advanced Unresectable Solid Tumors [ctv.veeva.com]

In-depth Technical Guide on the Pharmacokinetic and Pharmacodynamic Properties of AND-302 and Structurally Related Compounds

A comprehensive review of the available scientific literature reveals a significant scarcity of public data on a compound specifically designated as "AND-302." While a single commercial listing identifies this compound as a small molecule anticonvulsant with neuroprotective effects in in-vitro hippocampal cultures, detailed pharmacokinetic and pharmacodynamic data, experimental protocols, and associated signaling pathways are not publicly available.[1]

However, the query for "this compound" may be related to other therapeutic agents with similar alphanumeric designations that have a more extensive body of research. This guide presents available data for these related compounds, with a primary focus on TH-302 (Evofosfamide) , a hypoxia-activated prodrug, due to the substantial amount of publicly accessible pharmacokinetic and pharmacodynamic information. Additionally, brief overviews of other similarly named compounds are provided.

TH-302 (Evofosfamide): A Hypoxia-Activated Prodrug

TH-302 is a prodrug that becomes activated under hypoxic (low oxygen) conditions, which are characteristic of solid tumors. This targeted activation minimizes systemic toxicity while delivering a potent DNA-alkylating agent, bromo-isophosphoramide mustard (Br-IPM), to the tumor microenvironment.[2][3][4]

Pharmacokinetic Properties

The pharmacokinetic profile of TH-302 has been characterized in multiple preclinical species and in humans.[5][6][7]

Table 1: Summary of Nonclinical Pharmacokinetic Parameters of TH-302

| Species | Route of Administration | Dose | Half-Life (t½) | Systemic Clearance (Cl) | Volume of Distribution (Vss) | Oral Bioavailability (F) |

| Mouse | IV | 50 mg/kg | 8 min | - | - | - |

| IP | 50 mg/kg | - | - | - | - | |

| PO | 50 mg/kg | - | - | - | - | |

| Rat | IV | 1, 5, 20, or 50 mg/kg | > 4 h | - | - | Good |

| PO | 100 mg/kg | 1.59 h | - | - | 77.3%[6] | |

| Dog | IV | 20 mg/kg | 49.2 min | 3.28 L/h/kg | 1.98 L/kg | - |

| Monkey | IV | 20 mg/kg | 24.9 min | 7.66 L/h/kg | 2.92 L/kg | - |

Data compiled from multiple sources.[5][6]

In humans, allometric scaling from preclinical data predicted a terminal elimination half-life of about 36 minutes, which was similar to the observed half-life of 47 minutes in patients with solid tumors.[5] TH-302 exhibits linear pharmacokinetics and does not accumulate with weekly dosing.[5]

Experimental Protocols: Pharmacokinetic Analysis

Sample Collection and Analysis: Plasma samples were collected at various time points following administration of TH-302.[7] The concentrations of TH-302 and its active metabolite, Br-IPM, were determined using a validated liquid chromatography-tandem mass spectrometry (LC/MS-MS) method.[6][7]

Pharmacokinetic Parameter Calculation: Pharmacokinetic parameters such as half-life, clearance, and volume of distribution were calculated using standard noncompartmental methods with software such as WinNonlin.[7]

Pharmacodynamic Properties

The primary pharmacodynamic effect of TH-302 is the selective killing of hypoxic tumor cells.[3][4]

Mechanism of Action: Under hypoxic conditions, the 2-nitroimidazole component of TH-302 undergoes a one-electron reduction, leading to the release of the DNA cross-linking agent Br-IPM.[3][4] This results in DNA damage, cell-cycle arrest, and apoptosis in hypoxic cancer cells.[3]

Table 2: In Vitro Cytotoxicity of TH-302 in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (Normoxia) | IC50 (Hypoxia) |

| Various | 32 Human Cancer Cell Lines | > 40 µmol/L | Substantially increased cytotoxicity |

Data from a study demonstrating broad-spectrum activity across multiple cell lines.[3]

Combination Therapy: TH-302 has shown synergistic anti-tumor effects when combined with various chemotherapeutic agents, including doxorubicin, cisplatin, docetaxel, and gemcitabine.[2][4][8]

Signaling Pathways and Experimental Workflows

TH-302 Activation and Mechanism of Action

Caption: Reductive activation of TH-302 under hypoxic conditions.

Experimental Workflow for In Vivo Tumor Growth Inhibition Studies

Caption: Workflow for assessing anti-tumor efficacy in xenograft models.

Other "302"-Designated Compounds

Brief summaries of other compounds with similar designations are provided below for context.

-

BEAM-302: A liver-targeting lipid-nanoparticle formulation of base editing reagents designed to correct the PiZ mutation associated with alpha-1-antitrypsin deficiency (AATD).[9] Preclinical data in mouse and rat models have demonstrated dose-dependent correction of the mutation.[9] A Phase 1/2 clinical trial is evaluating its safety and efficacy in adults with AATD.[10][11]

-

MT-302: A TROP2-targeting mRNA-based CAR therapy for advanced or metastatic epithelial tumors.[12][13] Preclinical studies have shown robust anti-tumor activity in xenograft mouse models.[12] A Phase 1 clinical trial is ongoing to evaluate its safety, pharmacokinetics, and pharmacodynamics.[14]

-

QN-302: A small molecule selective transcription inhibitor that binds to G-quadruplexes, which are prevalent in cancer cells.[15] It has received Orphan Drug Designation from the FDA for the treatment of pancreatic cancer.[15] Preclinical studies have demonstrated its ability to inhibit cancer cell growth.[15]

-

OPT-302: A biologic inhibitor of VEGF-C and VEGF-D for the treatment of neovascular age-related macular degeneration.[16] A Phase 2b clinical trial showed that combination therapy with ranibizumab resulted in significantly superior vision gain compared to standard of care.[16]

-

MM-302: A HER2-targeted antibody-liposomal doxorubicin conjugate for advanced HER2-positive breast cancer.[17] A Phase 1 study demonstrated that it was well-tolerated and showed promising efficacy.[17]

-

EV-302: A clinical trial designation for a study evaluating enfortumab vedotin in combination with pembrolizumab for untreated locally advanced or metastatic urothelial cancer.[18]

-

PT-302: A sustained-release formulation of exenatide for the treatment of type 2 diabetes mellitus.[19] A dose-escalating study in healthy individuals showed a biphasic and dose-proportional pharmacokinetic profile.[19]

Should more specific information on "this compound" become publicly available, a more detailed technical guide can be produced. However, based on the current scientific literature, the information presented for the aforementioned related compounds, particularly TH-302, offers a comprehensive overview of the pharmacokinetic and pharmacodynamic properties that may be of interest to researchers and drug development professionals.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. TH-302, a hypoxia-activated prodrug with broad in vivo preclinical combination therapy efficacy: optimization of dosing regimens and schedules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. The Hypoxia-Activated Prodrug TH-302: Exploiting Hypoxia in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics of TH-302: a hypoxically activated prodrug of bromo-isophosphoramide mustard in mice, rats, dogs and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. aacrjournals.org [aacrjournals.org]

- 8. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 9. Beam presents first preclinical data for BEAM-302 from in vivo rodent models of AATD | BioWorld [bioworld.com]

- 10. hra.nhs.uk [hra.nhs.uk]

- 11. ClinicalTrials.gov [clinicaltrials.gov]

- 12. onclive.com [onclive.com]

- 13. onclive.com [onclive.com]

- 14. Study of MT-302 in Adults With Advanced or Metastatic Epithelial Tumors [clin.larvol.com]

- 15. onclive.com [onclive.com]

- 16. A Randomized Controlled Trial of OPT-302, a VEGF-C/D Inhibitor for Neovascular Age-Related Macular Degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Safety and pharmacokinetics of MM-302, a HER2-targeted antibody-liposomal doxorubicin conjugate, in patients with advanced HER2-positive breast cancer: a phase 1 dose-escalation study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. ClinicalTrials.gov [clinicaltrials.gov]

- 19. Pharmacokinetic properties and effects of PT302 after repeated oral glucose loading tests in a dose-escalating study - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the novel anticonvulsant and neuroprotective agent AND-302, its related compounds, and analogs. It is designed to be a core resource for professionals in the fields of neuroscience, medicinal chemistry, and pharmacology, offering detailed data, experimental methodologies, and an exploration of the underlying mechanisms of action.

Core Compound Profile: this compound

This compound is a small-molecule compound that has demonstrated significant potential as both an anticonvulsant and a neuroprotective agent. It has shown high potency in protecting hippocampal neurons from excitotoxicity induced by glutamate and oxidative stress caused by hydrogen peroxide. Preclinical studies have indicated its efficacy in various seizure models, positioning it as a promising candidate for further development in the treatment of epilepsy and other neurological disorders where neuronal damage is a key pathological feature.

Quantitative Data Summary

The following tables summarize the quantitative data for this compound and its key analog, AND-287, providing a comparative analysis of their anticonvulsant and neuroprotective activities.

Table 1: In Vitro Neuroprotective Activity

| Compound | Neuroprotection Assay | EC₅₀ (nM) |

| This compound | Glutamate-induced toxicity in hippocampal cultures | Not explicitly quantified, but described as providing "full efficacy protection" |

| Hydrogen peroxide-induced toxicity in hippocampal cultures | 0.09–3 | |

| AND-287 | Glutamate-induced toxicity in hippocampal cultures | >10-fold less potent than this compound |

| Hydrogen peroxide-induced toxicity in hippocampal cultures | >10-fold less potent than this compound |

Table 2: In Vivo Anticonvulsant Activity

| Compound | Seizure Model | ED₅₀ (mg/kg) |

| This compound | Hippocampal Kindled Rat Study | 44 ± 3 |

| Audiogenic Seizure (AGS)-susceptible Frings Mouse Model | 19 ± 2 |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.

In Vitro Neuroprotection Assays

Objective: To assess the ability of compounds to protect hippocampal neurons from cell death induced by glutamate or hydrogen peroxide.

Methodology:

-

Cell Culture: Primary hippocampal cultures are established from embryonic day 18 rat fetuses. Neurons are plated on poly-L-lysine-coated 96-well plates and maintained in a neurobasal medium supplemented with B27 and GlutaMAX.

-

Compound Treatment: After 12-14 days in vitro, cultures are pre-treated with varying concentrations of this compound or its analogs for 1 hour.

-

Induction of Toxicity:

-

Glutamate Excitotoxicity: Glutamate is added to the culture medium at a final concentration of 30 µM.

-

Oxidative Stress: Hydrogen peroxide is added to the culture medium at a final concentration of 10 µM.

-

-

Assessment of Cell Viability: After 24 hours of exposure to the toxicant, cell viability is assessed using a multiplexed assay that measures two independent markers of cell health:

-

Resazurin Reduction (Metabolic Activity): Resazurin is added to the wells, and the fluorescence of its reduced product, resorufin, is measured.

-

Calcein-AM Cleavage (Cell Membrane Integrity): Calcein-AM is added, and the fluorescence of calcein, which is retained in live cells, is measured.

-

-

Data Analysis: The EC₅₀ values are calculated from the concentration-response curves, representing the concentration of the compound that provides 50% of the maximal protection.

In Vivo Anticonvulsant Models

Objective: To evaluate the anticonvulsant efficacy of the compounds in established rodent models of epilepsy.

1. Hippocampal Kindled Rat Model:

-

Animal Model: Adult male Sprague-Dawley rats are surgically implanted with a bipolar electrode in the hippocampus.

-

Kindling Procedure: A low-intensity electrical stimulus is delivered to the hippocampus once daily. The behavioral seizure response is scored according to Racine's scale. The kindling process is complete when the animal consistently exhibits stage 5 seizures (rearing and falling with tonic-clonic convulsions).

-

Drug Administration: Fully kindled rats are administered this compound or vehicle via intraperitoneal (i.p.) injection.

-

Seizure Threshold Testing: At the time of peak drug effect, the animals are stimulated, and the afterdischarge duration and seizure severity are recorded.

-

Data Analysis: The ED₅₀, the dose at which 50% of the animals are protected from a stage 5 seizure, is determined.

2. Frings Audiogenic Seizure (AGS)-Susceptible Mouse Model:

-

Animal Model: Frings mice, a strain genetically susceptible to sound-induced seizures, are used.

-

Drug Administration: Mice are treated with various doses of this compound or vehicle via i.p. injection.

-

Seizure Induction: At the time of predicted peak drug effect, individual mice are placed in a sound-attenuating chamber and exposed to a high-intensity acoustic stimulus (e.g., a bell or a specific frequency tone).

-

Observation: The mice are observed for the characteristic seizure sequence: wild running, loss of posture, clonic convulsions, and tonic hindlimb extension.

-

Data Analysis: The ED₅₀ is calculated as the dose that protects 50% of the mice from the tonic hindlimb extension component of the seizure.

Signaling Pathways and Mechanisms of Action

The neuroprotective effects of this compound are attributed to its ability to counteract two major pathological cascades in neurons: glutamate-induced excitotoxicity and oxidative stress.

Glutamate-Induced Excitotoxicity Pathway

Glutamate is the primary excitatory neurotransmitter in the central nervous system. However, excessive glutamate receptor activation, particularly of the N-methyl-D-aspartate (NMDA) receptor, leads to a massive influx of calcium ions (Ca²⁺). This intracellular Ca²⁺ overload triggers a cascade of detrimental events, including the activation of degradative enzymes (proteases, phospholipases, and endonucleases), mitochondrial dysfunction, and the production of reactive oxygen species (ROS), ultimately leading to neuronal death.

Hydrogen Peroxide-Induced Oxidative Stress Pathway

Hydrogen peroxide (H₂O₂) is a key reactive oxygen species that can be generated endogenously as a byproduct of cellular metabolism or exogenously. At high concentrations, H₂O₂ can directly damage cellular components, including lipids, proteins, and DNA. This leads to lipid peroxidation, protein aggregation, and DNA strand breaks, culminating in apoptosis or necrosis.

Synthesis of this compound and Analogs

A general synthetic scheme for the preparation of this compound and its analogs is outlined below. The specific details of the synthesis, including reaction conditions and purification methods, would be found in the primary research literature.

Conclusion and Future Directions

This compound represents a significant advancement in the development of multifunctional neuroprotective anticonvulsants. Its high potency in both in vitro and in vivo models suggests a promising therapeutic potential for epilepsy and other neurological conditions characterized by neuronal loss. The favorable drug-like properties of this compound further support its candidacy for continued preclinical and clinical development.

Future research should focus on elucidating the precise molecular targets of this compound within the excitotoxicity and oxidative stress pathways. A more extensive structure-activity relationship (SAR) study with a broader range of analogs could lead to the discovery of even more potent and selective compounds. Furthermore, long-term efficacy and safety studies are warranted to fully assess the disease-modifying potential of this promising class of compounds.

Methodological & Application

Application Notes and Protocols for TH-302 in Cell Culture

Introduction

TH-302, also known as evofosfamide, is a hypoxia-activated prodrug (HAP) that has demonstrated significant therapeutic potential in preclinical and clinical studies.[1] It is designed to selectively target hypoxic regions commonly found in solid tumors, a characteristic that confers resistance to conventional therapies like radiation and chemotherapy.[1] TH-302 consists of a 2-nitroimidazole moiety linked to the DNA cross-linking agent bromo-iso-phosphoramide mustard (Br-IPM).[1] Under low oxygen conditions, the 2-nitroimidazole trigger is reduced, leading to the release of the active cytotoxic agent, Br-IPM, which then crosslinks DNA, induces DNA damage, and ultimately leads to cell cycle arrest and apoptosis.[1][2]

These application notes provide detailed protocols for researchers, scientists, and drug development professionals to study the effects of TH-302 on cancer cells in vitro. The protocols cover essential experiments including cell viability assays, apoptosis analysis, and cell cycle analysis.

Data Presentation

Table 1: Hypoxia-Selective Cytotoxicity of TH-302 in Human Cancer Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values of TH-302 in various human cancer cell lines under normoxic and hypoxic conditions. The data demonstrates the potent and selective cytotoxic activity of TH-302 in a low-oxygen environment.

| Cell Line | Cancer Type | IC50 (µM) under Normoxia (21% O₂) | IC50 (µM) under Hypoxia (0.1% O₂) |

| H460 | Non-small cell lung | > 40 | 0.2 |

| HCT116 | Colon | > 40 | 0.5 |

| HT29 | Colon | > 40 | 0.8 |

| MiaPaCa-2 | Pancreatic | > 40 | 0.3 |

| PC-3 | Prostate | > 40 | 0.6 |

| A549 | Non-small cell lung | > 40 | 0.4 |

| U87-MG | Glioblastoma | > 40 | 0.7 |

| MDA-MB-231 | Breast | > 40 | 0.9 |

| OVCAR-3 | Ovarian | > 40 | 0.5 |

| 786-O | Renal | > 40 | 0.4 |

Data compiled from publicly available research.[2][3] Actual IC50 values may vary depending on experimental conditions.

Experimental Protocols

General Cell Culture Protocol

A fundamental aspect of studying the effects of TH-302 is the proper maintenance of cancer cell lines.

Materials:

-

Complete cell culture medium (e.g., RPMI-1640, DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[4]

-

Phosphate-Buffered Saline (PBS).[5]

-

Trypsin-EDTA solution.[5]

-

Cell culture flasks or plates.[4]

-

Humidified incubator at 37°C with 5% CO₂.[5]

Procedure for Subculturing Adherent Cells:

-

Warm the complete culture medium, PBS, and Trypsin-EDTA to 37°C.[4]

-

Remove the old medium from the cell culture flask.

-

Wash the cell monolayer with PBS to remove any remaining medium and serum.[5]

-

Add a sufficient volume of Trypsin-EDTA to cover the cell monolayer and incubate at 37°C for 2-5 minutes, or until the cells detach.[5]

-

Add complete medium to inactivate the trypsin and resuspend the cells by gentle pipetting.[5]

-

Transfer the cell suspension to a new flask containing pre-warmed complete medium at the desired seeding density.[5]

-

Incubate the flask at 37°C in a humidified 5% CO₂ incubator.[5]

Cell Viability (MTT) Assay

The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of cells.[6]

Materials:

-

96-well plates

-

Cancer cell lines of interest

-

TH-302 stock solution

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of TH-302 in complete culture medium.

-

Remove the old medium from the wells and add 100 µL of the TH-302 dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the drug's solvent).

-

For hypoxic conditions, place the plate in a hypoxic chamber (e.g., 0.1% O₂) for the desired treatment duration (e.g., 24, 48, or 72 hours). For normoxic conditions, incubate the plate in a standard incubator.

-

After the treatment period, add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[6]

-

Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[6]

-

Measure the absorbance at 570 nm using a microplate reader.[6]

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to exposed phosphatidylserine and the uptake of propidium iodide (PI) by cells with compromised membranes.[7][8]

Materials:

-

Cancer cell lines

-

TH-302

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with TH-302 at the desired concentrations under normoxic and hypoxic conditions for a specified time.

-

Harvest the cells, including any floating cells from the supernatant, by trypsinization and centrifugation.

-

Wash the cells twice with cold PBS.[9]

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.[9]

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9]

-

Add 400 µL of 1X Binding Buffer to each tube.[9]

-

Analyze the cells by flow cytometry within one hour.[9] Live cells will be negative for both stains, early apoptotic cells will be Annexin V positive and PI negative, late apoptotic/necrotic cells will be positive for both, and necrotic cells will be PI positive and Annexin V negative.

Cell Cycle Analysis

Cell cycle analysis is performed to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with TH-302.[10]

Materials:

-

Cancer cell lines

-

TH-302

-

Cold 70% ethanol

-

PBS

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Seed cells and treat with TH-302 as described for the apoptosis assay.

-

Harvest the cells and wash them with PBS.

-

Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently, and store at -20°C for at least 2 hours.[10]

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.[10]

-

Resuspend the cell pellet in a staining solution containing PI and RNase A.[10]

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content by flow cytometry.[10] The fluorescence intensity of PI is directly proportional to the amount of DNA in the cells, allowing for the quantification of cells in each phase of the cell cycle.[10]

Visualizations

TH-302 Mechanism of Action

Caption: Mechanism of TH-302 activation under normoxic versus hypoxic conditions.

Experimental Workflow for TH-302 Cell Viability Assay

Caption: Step-by-step workflow for the TH-302 cell viability (MTT) assay.

Logical Flow of Apoptosis and Cell Cycle Analysis

Caption: Parallel workflows for apoptosis and cell cycle analysis after TH-302 treatment.

References

- 1. The Hypoxia-Activated Prodrug TH-302: Exploiting Hypoxia in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. encodeproject.org [encodeproject.org]

- 5. static.igem.wiki [static.igem.wiki]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. biologi.ub.ac.id [biologi.ub.ac.id]

- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 9. cdn.hellobio.com [cdn.hellobio.com]

- 10. cancer.wisc.edu [cancer.wisc.edu]

Application Notes and Protocols for Western Blot Analysis in "302" Compound Research

A comprehensive guide for researchers, scientists, and drug development professionals on the application of Western blot analysis in studies involving TH-302 and miR-302.

Due to the ambiguity of "AND-302," this document addresses two prominent research molecules, TH-302 and miR-302, where Western blot analysis is a critical application.

Part 1: TH-302 (Evofosfamide) in Western Blot Analysis

TH-302, also known as Evofosfamide, is a hypoxia-activated prodrug designed to target cancer cells in low-oxygen environments.[1][2] Western blot analysis is instrumental in elucidating its mechanism of action, particularly in studies related to DNA damage, cell cycle arrest, and apoptosis.

Data Presentation: Key Protein Targets for TH-302 Analysis

The following table summarizes key proteins and their expected changes observed in Western blot analysis following TH-302 treatment under hypoxic conditions.

| Target Protein | Function | Expected Change with TH-302 | Cellular Location | Reference |

| γH2AX | DNA double-strand break marker | Increase | Nucleus | [1] |

| HIF-1α | Hypoxia-inducible factor 1-alpha | Decrease | Nucleus/Cytoplasm | [3] |

| Cleaved Caspase-3 | Apoptosis marker | Increase | Cytoplasm | N/A |

| p53 | Tumor suppressor | Increase/Phosphorylation | Nucleus | N/A |

| BRCA1/BRCA2 | DNA repair | Sensitivity marker | Nucleus | [1] |

Experimental Protocols

Protocol 1: Analysis of γH2AX Induction by TH-302 in Hypoxic Cancer Cells

This protocol details the steps to assess DNA damage via Western blot by measuring the phosphorylation of H2AX (γH2AX).

1. Cell Culture and Treatment:

- Culture cancer cell lines (e.g., H460) in standard conditions.

- Expose cells to varying concentrations of TH-302 (e.g., 1-100 µM) under normoxic (21% O2) and hypoxic (e.g., 0.1% O2) conditions for a specified time (e.g., 2-24 hours).[1]

2. Protein Extraction:

- Harvest cells and wash with ice-cold PBS.

- Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein integrity and phosphorylation status.[4]

- Determine protein concentration using a BCA assay.

3. SDS-PAGE and Electrotransfer:

- Load equal amounts of protein (e.g., 20-40 µg) per lane on an SDS-polyacrylamide gel.[5][6]

- Perform electrophoresis to separate proteins by molecular weight.

- Transfer the separated proteins to a PVDF or nitrocellulose membrane.[7]

4. Immunoblotting:

- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

- Incubate the membrane with a primary antibody against γH2AX (e.g., anti-phospho-Histone H2A.X Ser139) overnight at 4°C.

- Wash the membrane three times with TBST.

- Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

- Wash the membrane again three times with TBST.

5. Detection and Analysis:

- Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

- Capture the signal using an imaging system.

- Quantify band intensities using densitometry software.[8]

- Normalize the γH2AX signal to a loading control like β-actin or total H2AX.

Mandatory Visualizations

Caption: Mechanism of TH-302 activation and downstream effects.

Part 2: microRNA-302 (miR-302) in Western Blot Analysis

The miR-302 family plays a crucial role in stem cell pluripotency, cell cycle regulation, and has been investigated for its role in cancer therapy.[9][10][11] Western blot analysis is essential for validating the downstream protein targets of miR-302 and understanding its functional consequences.

Data Presentation: Key Protein Targets for miR-302 Analysis

The table below highlights key protein targets of miR-302 and their expected expression changes upon miR-302 overexpression.

| Target Protein | Function | Expected Change with miR-302 | Cellular Location | Reference |

| NR2F2 | Nuclear Receptor (Inhibits OCT4) | Decrease | Nucleus | [9] |

| OCT4 | Pluripotency Marker | Increase | Nucleus | [9] |

| Erk1/2 | MAPK Signaling | Decrease | Cytoplasm/Nucleus | [10] |

| Klf2 | Transcription Factor | Increase | Nucleus | [10] |

| Cyclin D1 | Cell Cycle Progression | Decrease | Nucleus | [10] |

Experimental Protocols

Protocol 2: Validating NR2F2 as a Target of miR-302

This protocol describes how to use Western blot to confirm that miR-302 downregulates the expression of its target, NR2F2.

1. Cell Transfection:

- Culture a suitable cell line (e.g., HeLa or human embryonic stem cells).

- Transfect cells with a miR-302 mimic or a negative control miRNA using a lipid-based transfection reagent.

- Incubate for 48-72 hours to allow for changes in protein expression.

2. Protein Extraction:

- Harvest cells and prepare protein lysates as described in Protocol 1.

3. SDS-PAGE and Electrotransfer:

- Perform SDS-PAGE and membrane transfer as described in Protocol 1.

4. Immunoblotting:

- Block the membrane with 5% non-fat milk in TBST.

- Incubate the membrane with a primary antibody against NR2F2 overnight at 4°C.

- Wash and incubate with an HRP-conjugated secondary antibody.

5. Detection and Analysis:

- Detect the signal using an ECL substrate.

- Quantify band intensities and normalize the NR2F2 signal to a loading control (e.g., GAPDH or β-actin). A significant decrease in NR2F2 protein levels in miR-302 mimic-transfected cells compared to the control would validate it as a target.

Mandatory Visualizations

Caption: Simplified signaling pathway of miR-302.

Caption: General workflow for Western blot analysis.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. TH-302, a hypoxia-activated prodrug with broad in vivo preclinical combination therapy efficacy: optimization of dosing regimens and schedules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Hypoxia-Activated Prodrug TH-302: Exploiting Hypoxia in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. LabXchange [labxchange.org]

- 5. Quantitative Western Blot Analysis | Thermo Fisher Scientific - US [thermofisher.com]

- 6. licorbio.com [licorbio.com]

- 7. Western Blot - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. LabXchange [labxchange.org]

- 9. MicroRNA-302 Increases Reprogramming Efficiency via Repression of NR2F2 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ahajournals.org [ahajournals.org]

- 11. MicroRNA-302/367 cluster governs hESC self-renewal by dually regulating cell cycle and apoptosis pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: AND-302 (Andor Dragonfly Spinning Disk Confocal) in Fluorescence Microscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Andor Dragonfly, herein referred to as AND-302 for the context of this document, is a high-speed, multi-modal imaging platform that is exceptionally well-suited for demanding fluorescence microscopy applications. Its core technology, a spinning disk confocal unit, provides a significant advantage for live-cell imaging by minimizing phototoxicity and photobleaching, enabling the study of dynamic cellular processes over extended periods.[1][2][3] This system is highly versatile, integrating capabilities for Total Internal Reflection Fluorescence (TIRF) microscopy, photo-manipulation techniques such as Fluorescence Recovery After Photobleaching (FRAP), and super-resolution imaging.[4][5][6] These features make the this compound an invaluable tool for researchers in cell biology, neuroscience, developmental biology, and drug discovery.[1][2]

These application notes provide an overview of the this compound system's capabilities and detailed protocols for key experimental techniques.

System Specifications and Quantitative Data

The this compound (Andor Dragonfly) is a highly configurable system. The following tables summarize typical specifications. Users should consult their specific system's documentation for exact details.

Table 1: Laser Lines and Excitation

| Wavelength (nm) | Laser Type | Typical Power (mW) | Common Fluorophores |

| 405 | Solid State Diode | 100 | DAPI, Alexa Fluor 405, BFP |

| 488 | Solid State Diode | 150 | GFP, Alexa Fluor 488, FITC, YFP |

| 561 | Solid State OPSS | 100 | mCherry, RFP, Alexa Fluor 568, TRITC |

| 637/640 | Solid State Diode | 140 | Alexa Fluor 647, Cy5, DRAQ5 |

Data compiled from multiple sources.[4][6][7][8]

Table 2: Objective Lenses

| Magnification | Numerical Aperture (NA) | Immersion Medium | Key Applications |

| 10x | 0.45 | Air | Overview of tissue sections, locating cells |

| 20x | 0.75 | Air | High-resolution imaging of large fields of view |

| 40x | 1.30 | Oil | High-resolution imaging of subcellular structures |

| 63x | 1.47 | Oil | TIRF, super-resolution, high-resolution confocal |

| 100x | 1.49 | Oil | TIRF, single-molecule imaging, super-resolution |

Representative objectives. Specific configurations may vary.[9][10]

Table 3: Detector Specifications

| Camera Model | Type | Pixel Array | Pixel Size (µm) | Quantum Efficiency (QE) | Frame Rate (fps) | Key Features |

| iXon Ultra 888 | EMCCD | 1024 x 1024 | 13 x 13 | >90% | 26 - 9690 | High sensitivity for low-light applications |

| Zyla 4.2 PLUS | sCMOS | 2048 x 2048 | 6.5 x 6.5 | ~82% | Up to 100 | Large field of view, high resolution |

| Sona-6 Extreme | sCMOS | 2048 x 2048 | 6.5 x 6.5 | >95% | Up to 74 | High sensitivity and large field of view |

Data compiled from multiple sources.[4][6][10][11]

Key Applications and Experimental Protocols

The this compound system is ideal for a range of advanced imaging applications. Detailed protocols for three key techniques are provided below.

Application 1: High-Speed Live-Cell Imaging of Cytoskeletal Dynamics

Spinning disk confocal microscopy is the method of choice for observing dynamic intracellular processes with high spatial and temporal resolution.[12] The parallelized illumination and detection of a spinning disk system significantly reduces phototoxicity compared to point-scanning confocals, making it ideal for long-term imaging of sensitive live specimens.[1]

Experimental Workflow for Live-Cell Imaging

Caption: Workflow for live-cell imaging of cytoskeletal dynamics.

Protocol: Imaging Actin Dynamics with LifeAct-GFP

-

Cell Culture and Transfection:

-

Plate cells (e.g., HeLa or U2OS) on a 35 mm glass-bottom dish with a #1.5 coverslip.

-

Transfect cells with a plasmid encoding a fluorescently tagged actin-binding protein, such as LifeAct-GFP, using a suitable transfection reagent.

-

Incubate for 24-48 hours to allow for protein expression.

-

-

Microscope Setup:

-

Turn on the this compound system, including lasers and environmental chamber (set to 37°C and 5% CO2).[9]

-

Place the dish in the microscope's stage top incubator and allow the temperature to equilibrate.[4]

-

Using a low-magnification objective (e.g., 20x), locate transfected cells expressing the fluorescent protein.

-

Switch to a high-magnification, high-NA objective (e.g., 60x or 100x oil immersion) for imaging.

-

-

Image Acquisition:

-

In the acquisition software (e.g., Andor Fusion), select the appropriate laser line (488 nm for GFP) and emission filter.[13]

-

Set the camera parameters (e.g., exposure time, EM gain for EMCCD cameras) to achieve a good signal-to-noise ratio with minimal laser power to reduce phototoxicity.

-

Define the time-lapse parameters, such as the interval between frames (e.g., 1-5 seconds) and the total duration of the experiment.

-

Acquire a Z-stack at each time point if three-dimensional information is required.

-

Start the acquisition to capture the dynamic changes in the actin cytoskeleton.

-

-

Data Analysis:

-

Open the acquired image series in an image analysis software (e.g., Imaris, Fiji/ImageJ).

-

Perform necessary image processing steps, such as background subtraction and drift correction.

-

Use appropriate plugins or tools to quantify actin dynamics, such as kymograph analysis to measure filament polymerization or retrograde flow.

-

Application 2: Measuring Protein Mobility with Fluorescence Recovery After Photobleaching (FRAP)

FRAP is a powerful technique to study the dynamics of fluorescently labeled molecules within a living cell.[14] By photobleaching a specific region of interest and monitoring the recovery of fluorescence, one can determine the mobility and binding kinetics of the protein of interest.[15] The this compound system, when equipped with a photobleaching module, is well-suited for FRAP experiments due to its ability to rapidly switch between bleaching and imaging.[16]

Experimental Workflow for FRAP

References

- 1. Advancements and Applications of Spinning Disk Imaging - Vortran Laser Technology [vortranlaser.com]

- 2. andor.oxinst.com [andor.oxinst.com]

- 3. bitesizebio.com [bitesizebio.com]

- 4. Andor Dragonfly 302 Spinning Disk Confocal | Cellular and Molecular Imaging Facility [research.ncsu.edu]

- 5. Dragonfly Confocal Microscope System - Andor - Oxford Instruments [andor.oxinst.com]

- 6. Andor Dragonfly Spinning Disk Confocal Microscope | USF Health [health.usf.edu]

- 7. Andor Dragonfly Spinning Disk Confocal Microscope (User's Manual) | Light Microscopy Core Facility [microscopy.duke.edu]

- 8. Andor Dragonfly Spinning Disk Confocal plus | Light Microscopy Core Facility [microscopy.duke.edu]

- 9. imb.uq.edu.au [imb.uq.edu.au]

- 10. Andor Dragonfly 602 spinning disk confocal microscope | Research, Innovation & Impact [research.missouri.edu]

- 11. researchgate.net [researchgate.net]

- 12. Imaging intracellular protein dynamics by spinning disk confocal microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. health.usf.edu [health.usf.edu]

- 14. researchgate.net [researchgate.net]

- 15. picoquant.com [picoquant.com]

- 16. Photobleaching Assays (FRAP & FLIP) to Measure Chromatin Protein Dynamics in Living Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Note & Protocol: A Framework for Characterizing Novel Tyrosine Kinase Inhibitors

Introduction

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. Tyrosine kinases, a major class of these enzymes, are frequent targets for therapeutic intervention. The development of small molecule inhibitors against specific tyrosine kinases is a cornerstone of modern drug discovery. A critical step in this process is the in vitro characterization of inhibitor potency and mechanism of action through robust and reproducible enzyme inhibition assays.

While a specific public-domain protocol for a compound designated "AND-302" is not available, the principles of characterizing a novel enzyme inhibitor remain universal. This document provides a detailed application note and a general protocol for an enzyme inhibition assay, using a hypothetical tyrosine kinase inhibitor as a representative example. This framework is informed by established methodologies for compounds such as ENZ302, a preclinical tyrosine kinase inhibitor targeting Src.[1] This protocol is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of kinase inhibitors.

Assay Principle

The protocol described here is a generic, fluorescence-based assay to determine the in vitro potency of a test compound against a purified tyrosine kinase. The assay measures the amount of phosphorylated substrate produced by the enzyme. The kinase reaction is performed in the presence of varying concentrations of the inhibitor. The amount of phosphopeptide product is then quantified using a detection system, often involving a specific antibody that recognizes the phosphorylated substrate, coupled to a fluorescent reporter. The resulting signal is inversely proportional to the kinase inhibition. The half-maximal inhibitory concentration (IC50), a key measure of inhibitor potency, is determined by fitting the dose-response data to a suitable model.

Experimental Protocols

Reagents and Materials

-

Kinase: Purified, active recombinant tyrosine kinase (e.g., Src).

-

Substrate: A suitable peptide or protein substrate for the specific kinase (e.g., a poly-Glu-Tyr peptide).

-

Inhibitor: Test compound (e.g., "this compound") dissolved in 100% DMSO to create a high-concentration stock (e.g., 10 mM).

-

ATP: Adenosine triphosphate.

-

Assay Buffer: Buffer solution appropriate for the kinase (e.g., Tris-HCl, pH 7.5, containing MgCl₂, MnCl₂, DTT, and a surfactant like Brij-35).

-

Detection Reagent: A system to detect the phosphorylated product. This can be an antibody-based system (e.g., HTRF, AlphaScreen, or fluorescence polarization) or a luminescence-based ATP depletion assay (e.g., Kinase-Glo®).

-

Microplates: Low-volume, 384-well white or black microplates, appropriate for the plate reader.

-

Plate Reader: A multi-mode microplate reader capable of detecting the signal from the chosen detection reagent (e.g., fluorescence, time-resolved fluorescence, or luminescence).

-

Control Inhibitor: A known inhibitor for the target kinase (e.g., Staurosporine or a specific known inhibitor like Lapatinib for certain kinases) for assay validation.[1]

Detailed Assay Protocol

This protocol is designed for a 384-well plate format with a final assay volume of 20 µL.

Step 1: Reagent Preparation

-

Assay Buffer: Prepare a 1X working solution of the assay buffer. Keep on ice.

-

ATP Solution: Prepare a 2X working solution of ATP in 1X Assay Buffer. The final concentration should be at or near the Km of the kinase for ATP.

-

Enzyme Solution: Prepare a 2X working solution of the tyrosine kinase in 1X Assay Buffer. The concentration should be optimized to produce a robust signal within the linear range of the assay.

-

Substrate/Detection Mix: Prepare a 4X working solution of the peptide substrate and the detection reagents (if applicable) in 1X Assay Buffer.

Step 2: Compound Dilution (11-point, 1:3 serial dilution)

-

Create a serial dilution plate. Add 20 µL of 100% DMSO to columns 2-11.

-

Add 30 µL of the 10 mM inhibitor stock solution to column 1.

-

Transfer 10 µL from column 1 to column 2. Mix well by pipetting.

-

Repeat this 1:3 serial dilution across the plate to column 10. Column 11 will contain only DMSO (vehicle control). Column 12 will be the "no enzyme" control.

-

Prepare an intermediate dilution of the compounds by transferring a small amount (e.g., 1-2 µL) of the serially diluted compounds into the assay buffer to create a 4X final concentration stock. This minimizes the final DMSO concentration in the assay.

Step 3: Assay Plate Setup

-

Add Inhibitor: Add 5 µL of the 4X serially diluted inhibitor solutions (from the intermediate plate) to the appropriate wells of the 384-well assay plate. Add 5 µL of buffer with the same DMSO percentage to the control wells (Maximum activity and No enzyme).

-

Add Enzyme: Add 5 µL of the 2X enzyme solution to all wells except the "no enzyme" control wells. Add 5 µL of 1X Assay Buffer to the "no enzyme" wells.

-

Pre-incubation: Gently mix the plate and incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Initiate Reaction: Add 10 µL of the 2X ATP/Substrate mixture to all wells to start the kinase reaction.

-

Reaction Incubation: Mix the plate and incubate for the optimized reaction time (e.g., 60-120 minutes) at room temperature. The plate should be protected from light.

Step 4: Signal Detection

-

Stop Reaction (if necessary): For some assay formats, a stop solution is added. For homogenous assays like HTRF or Kinase-Glo, this is often not required.

-

Add Detection Reagent: If not already present, add the final detection reagents as per the manufacturer's instructions.

-

Detection Incubation: Incubate for the recommended time (e.g., 60 minutes) at room temperature, protected from light.

-

Read Plate: Read the plate on a compatible microplate reader using the appropriate settings for the detection method.

Data Analysis

-

Calculate Percent Inhibition: The data is normalized using the "no enzyme" control (0% activity) and the "DMSO only" control (100% activity).

-

Percent Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_NoEnzyme) / (Signal_DMSO - Signal_NoEnzyme))

-

-

IC50 Determination: Plot the Percent Inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic (4PL) equation to determine the IC50 value.[2][3]

-

Y = Bottom + (Top - Bottom) / (1 + (X / IC50)^HillSlope)

-

Data Presentation

The potency of novel inhibitors is typically compared against known standards or across different kinases to assess selectivity.

Table 1: In Vitro Inhibitory Potency of Test Compounds against Tyrosine Kinase X

| Compound | Target Kinase | IC50 (nM) [95% CI] | Hill Slope | R² |

|---|---|---|---|---|

| This compound | Tyrosine Kinase X | 15.2 [12.1 - 18.3] | 1.1 | 0.992 |

| Control Inhibitor | Tyrosine Kinase X | 5.8 [4.5 - 7.1] | 0.9 | 0.995 |

Data shown are representative. Actual values must be determined experimentally.

Mandatory Visualizations

Experimental Workflow Diagram

Caption: Workflow for the tyrosine kinase inhibition assay.

Signaling Pathway Diagram

Caption: Simplified Src tyrosine kinase signaling pathway.

References

Application Notes and Protocols for In Vivo Imaging of TH-302 (Evofosfamide)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the in vivo imaging techniques used to evaluate the pharmacodynamics and efficacy of TH-302 (evofosfamide), a hypoxia-activated prodrug. The included protocols are intended to serve as a guide for researchers planning preclinical imaging studies with TH-302.

Introduction to TH-302

TH-302, also known as evofosfamide, is an investigational hypoxia-activated prodrug designed to selectively target and eliminate hypoxic cells within solid tumors.[1] Its mechanism of action relies on the enzymatic reduction of a 2-nitroimidazole moiety under low-oxygen conditions, which leads to the release of the DNA cross-linking agent bromo-isophosphoramide mustard (Br-IPM).[2] This targeted activation makes TH-302 a promising agent for combination therapies, as it can eliminate the radio- and chemo-resistant hypoxic fraction of tumors. In vivo imaging plays a crucial role in understanding the drug's mechanism, assessing its efficacy, and identifying predictive biomarkers of response.

Key In Vivo Imaging Modalities

Several non-invasive imaging techniques are employed to study the effects of TH-302 in preclinical cancer models. These include:

-

Positron Emission Tomography (PET): Primarily used to assess tumor hypoxia and metabolic activity.

-

Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI): Provides information on tumor vascularity, perfusion, and permeability.

-

Diffusion-Weighted Magnetic Resonance Imaging (DW-MRI): Measures the diffusion of water molecules to infer changes in tumor cellularity and membrane integrity.

Quantitative Data Summary

The following tables summarize quantitative data from preclinical studies of TH-302 using various in vivo imaging techniques.

Table 1: PET Imaging Data with 18F-FMISO

| Tumor Model | Treatment Group | Imaging Timepoint | Mean SUVmax | Tumor-to-Muscle Ratio (TMR) | Reference |

| Squamous Cell Carcinoma (SCCVII) | Control | Baseline | 2.1 | 1.8 | [3] |

| Squamous Cell Carcinoma (SCCVII) | TH-302 | Post-treatment | 1.5 | 1.3 | [3] |

| Colorectal Xenograft (HT29) | Control | Baseline | 1.8 | 1.6 | [4] |

| Colorectal Xenograft (HT29) | DMXAA + TH-302 | 24h post-treatment | 1.2 | 1.1 | [4] |

Table 2: DCE-MRI Quantitative Data

| Tumor Model | Treatment Group | Imaging Timepoint | Mean Ktrans (min-1) | Mean ve | Reference |

| Pancreatic (Hs766t) | TH-302 | 48h post-treatment | 0.08 | 0.25 | [5][6] |

| Pancreatic (MiaPaCa-2) | TH-302 | 48h post-treatment | 0.12 | 0.30 | [5][6] |

| Pancreatic (SU.86.86) | TH-302 | 48h post-treatment | 0.21 | 0.35 | [5][6] |

| Lung Cancer (A549) | Control | Baseline | 0.53 | 0.40 | [7] |

| Lung Cancer (A549) | TH-302 + Radiation | Follow-up | 0.33 | 0.32 | [7] |

Table 3: DW-MRI Quantitative Data

| Tumor Model | Treatment Group | Imaging Timepoint | Mean ADC (x 10-3 mm2/s) | % Change from Baseline | Reference |

| Pancreatic (Hs766t) | TH-302 | 24h post-treatment | 0.72 | +29% | [5][6] |

| Pancreatic (Hs766t) | TH-302 | 48h post-treatment | 0.65 | +17% | [5][6] |

| Pancreatic (MiaPaCa-2) | TH-302 | 24h post-treatment | 0.55 | +8% | [5][6] |

| Prostate Cancer (CWR22) | Control | 24h post-sham | 0.51 | No significant change | [8] |

| Prostate Cancer (CWR22) | TH-302 + PDT | 24h post-treatment | 0.75 | +47% | [8] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of TH-302 and a typical experimental workflow for its in vivo evaluation.

Caption: Mechanism of action of TH-302.

Caption: A typical experimental workflow for in vivo imaging of TH-302.

Detailed Experimental Protocols

Protocol 1: 18F-FMISO PET Imaging for Tumor Hypoxia

Objective: To non-invasively quantify tumor hypoxia before and after treatment with TH-302.

Materials:

-

Tumor-bearing mice (e.g., subcutaneous xenografts).

-

18F-FMISO (Fluoromisonidazole).

-

Small animal PET/CT scanner.

-

Anesthesia (e.g., isoflurane).

-

Tail vein catheter.

Procedure:

-

Animal Preparation:

-

Anesthetize the mouse using isoflurane (e.g., 2% in oxygen).

-

Maintain the animal's body temperature at 37°C throughout the procedure.

-

Place a catheter in the tail vein for radiotracer injection.

-

-

Radiotracer Administration:

-

Image Acquisition:

-

Position the anesthetized mouse in the PET/CT scanner.

-

Perform a CT scan for anatomical reference and attenuation correction.

-

Acquire a static PET scan of the tumor region for 10-20 minutes.[10]

-

-

Image Analysis:

-

Reconstruct PET images using an appropriate algorithm (e.g., OSEM3D).

-

Co-register PET and CT images.

-

Draw regions of interest (ROIs) over the tumor and a reference tissue (e.g., muscle).

-

Calculate the maximum standardized uptake value (SUVmax) within the tumor ROI.

-

Calculate the tumor-to-muscle ratio (TMR) by dividing the mean SUV of the tumor by the mean SUV of the muscle.

-

Protocol 2: Dynamic Contrast-Enhanced (DCE) MRI

Objective: To assess changes in tumor vascular perfusion and permeability following TH-302 treatment.

Materials:

-

Tumor-bearing mice.

-

Small animal MRI scanner (e.g., 7T).

-